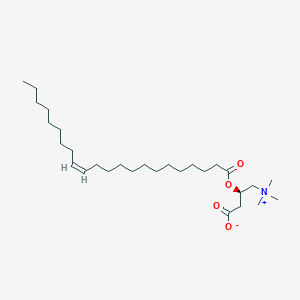
Erucyllevocarnitine
Description
Erucyllevocarnitine (synonyms: L-Erucoylcarnitine) is an acylated derivative of levocarnitine, a naturally occurring quaternary ammonium compound critical for fatty acid metabolism. Structurally, it consists of erucic acid (a C22:1 monounsaturated fatty acid) esterified to the hydroxyl group of levocarnitine. This modification confers unique biochemical properties, enabling it to act as an inhibitor of palmityl-carnitine oxidation, a key step in mitochondrial β-oxidation .
Properties
CAS No. |
51267-35-7 |
|---|---|
Molecular Formula |
C29H55NO4 |
Molecular Weight |
481.76 |
IUPAC Name |
(3R)-3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12-/t27-/m1/s1 |
InChI Key |
WDWXOVLPQSTGNY-MEOKJUQFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erucyllevocarnitine; Erucyl-L-carnitine; L-Erucoylcarnitine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Levocarnitine (Base Compound)
- Structure : (R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium (CAS 541-15-1) .
- Function : Facilitates fatty acid transport into mitochondria for β-oxidation. Clinically used to treat primary/systemic carnitine deficiencies .
- Key Difference : Lacks an acyl group, limiting its direct role in modulating specific enzymatic pathways compared to acylated derivatives like Erucyllevocarnitine .
Propionylcarnitine
- Structure : Propionyl group (C3) esterified to levocarnitine (CAS 20064-19-1) .
- Function : Accumulates in propionic acidemia; serves as a biomarker for mitochondrial disorders. Unlike this compound, it participates in detoxifying propionyl-CoA, highlighting divergent metabolic roles .
- Research Insight : Elevated levels correlate with cardiomyopathy, contrasting with this compound’s inhibitory effects on lipid oxidation .
Acetylcarnitine Arginyl Amide
- Structure : Acetylated levocarnitine linked to arginine via an amide bond .
- Function : Stimulates neurite outgrowth via mechanisms akin to nerve growth factor (NGF), unlike this compound’s focus on lipid metabolism. Requires mRNA synthesis, indicating a distinct signaling pathway .
Isobutyryl-L-carnitine Chloride
- Structure : Isobutyryl group (branched C4) attached to levocarnitine .
- Function : Product of acyl-CoA dehydrogenase activity; associated with isobutyryl-CoA dehydrogenase deficiency. Contrasts with this compound in substrate specificity and clinical implications .
Structural and Functional Comparison Table
Mechanistic and Pharmacological Insights
- This compound vs.
- This compound vs. Acetylcarnitine Derivatives : The neurotrophic activity of acetylcarnitine arginyl amide underscores the functional versatility of acylation, whereas this compound’s effects are confined to lipid pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


